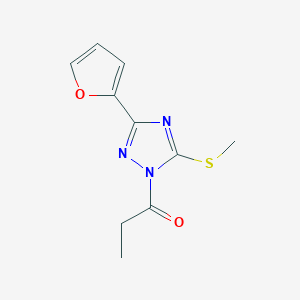![molecular formula C12H11Cl3N4O B5760423 N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B5760423.png)
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as an herbicide. This compound is commonly known as Chlorotoluron and belongs to the family of urea herbicides. The purpose of
Mécanisme D'action
The mechanism of action of Chlorotoluron involves the inhibition of photosynthesis in plants. Specifically, Chlorotoluron targets the photosystem II complex in chloroplasts, which is responsible for the conversion of light energy into chemical energy. By inhibiting this process, Chlorotoluron effectively starves the plant of energy, leading to its death.
Biochemical and Physiological Effects:
Chlorotoluron has been shown to have a range of biochemical and physiological effects on plants. These include the inhibition of photosynthesis, the disruption of cell membrane integrity, and the inhibition of cell division. In addition to its effects on plants, Chlorotoluron has also been shown to have toxic effects on aquatic organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Chlorotoluron for lab experiments is its high efficacy as an herbicide. This makes it an ideal compound for studying the effects of herbicides on plant growth and development. However, one of the limitations of Chlorotoluron is its potential toxicity to non-target organisms, which can make it difficult to study its effects in natural ecosystems.
Orientations Futures
There are a number of potential future directions for research on Chlorotoluron. One area of interest is the development of new herbicides based on the structure of Chlorotoluron. Another area of interest is the study of the environmental impacts of Chlorotoluron and other urea herbicides. Finally, there is a need for further research on the mechanisms of action of Chlorotoluron and its effects on non-target organisms.
Méthodes De Synthèse
The synthesis of Chlorotoluron involves the condensation of 2,3-dichloroaniline and 4-chloropyrazole-1-carboxylic acid followed by the reaction with phosgene and ethylenediamine. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Chlorotoluron has been extensively studied for its potential use as an herbicide. It has been shown to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. In addition to its herbicidal properties, Chlorotoluron has also been studied for its potential use as an antimicrobial agent.
Propriétés
IUPAC Name |
1-[2-(4-chloropyrazol-1-yl)ethyl]-3-(2,3-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl3N4O/c13-8-6-17-19(7-8)5-4-16-12(20)18-10-3-1-2-9(14)11(10)15/h1-3,6-7H,4-5H2,(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKDICZPCNMYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NCCN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(2,3-dichlorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B5760351.png)
![5-[(2-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5760360.png)




![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B5760385.png)
![4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5760396.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5760409.png)
![N-[2-(diethylamino)-5-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5760424.png)
![N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5760430.png)

![(2-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5760438.png)
